(2S)-aminobutyryl-L-proline n-butylamide
Description
(2S)-Aminobutyryl-L-proline n-butylamide is a chiral peptide derivative characterized by a proline backbone modified with an aminobutyryl group and an n-butylamide moiety. The stereochemistry at the 2nd carbon (S-configuration) and the presence of the n-butylamide group influence its physicochemical properties, including solubility, stability, and biological activity.
Properties
Molecular Formula |
C13H25N3O2 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N3O2/c1-3-5-8-15-12(17)11-7-6-9-16(11)13(18)10(14)4-2/h10-11H,3-9,14H2,1-2H3,(H,15,17)/t10-,11-/m0/s1 |
InChI Key |
ZUFOHXXZTMOECH-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC)N |
Canonical SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-aminobutyryl-L-proline n-butylamide typically involves the coupling of (2S)-aminobutyric acid with L-proline, followed by the introduction of the n-butylamide group. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (2S)-aminobutyryl-L-proline n-butylamide may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks under controlled conditions, ensuring high yield and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2S)-aminobutyryl-L-proline n-butylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amide derivatives with different functional groups.
Scientific Research Applications
(2S)-aminobutyryl-L-proline n-butylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Studied for its potential role in modulating enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of (2S)-aminobutyryl-L-proline n-butylamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation. The compound inhibits TPP2 by binding to its active site, preventing the enzyme from cleaving peptide bonds. This inhibition can lead to various downstream effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Research Findings and Limitations
- Stereochemical Stability : Proline-derived amides resist racemization during synthesis, a critical advantage for pharmaceutical applications .
- Functional Group Interactions: The n-butylamide group’s electron-donating effects enhance nucleophilicity in organophosphorus systems but may reduce reactivity in sterically hindered peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
